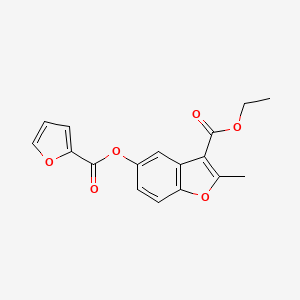

Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

Ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, a compound with significant potential in organic synthesis, has been the subject of various research studies focusing on its reactivity and the synthesis of novel compounds. One study explored the reactions of carbenoids with chromone-2-carboxylic esters, demonstrating how ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate reacts under basic conditions to yield products indicative of cyclo-propanation of the chromone 2,3-double bond, alongside a novel ring system formation (Dicker, Shipman, & Suschitzky, 1984). Another study focused on the synthesis and properties of (1,3-Dioxolan-2-yl)furans, where formylfurancarboxylates reacted with ethylene glycol, showcasing a methodology to obtain furan derivatives under specific conditions (Pevzner, 2001).

Renewable Chemicals Production

Research into renewable chemical production has highlighted the role of this compound in the synthesis of biobased terephthalic acid precursors, essential for producing renewable polyethylene terephthalate (PET). A study detailed the pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, facilitated by Lewis acid molecular sieves, underscoring the compound's utility in generating environmentally friendly materials (Pacheco, Labinger, Sessions, & Davis, 2015).

Novel Compound Synthesis

The synthesis of novel compounds using this compound has been widely explored. Studies have shown its applicability in generating a variety of functionalized molecules, such as polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides through efficient, microwave-assisted, three-component strategies (Ma, Tu, Ning, Jiang, & Tu, 2014). Moreover, research into the electrochemical incorporation of electrophiles into CMF derivatives, including ethyl 5-(chloromethyl)furan-2-carboxylate, has expanded the derivative scope of biobased platform molecules, showcasing the versatility of furan derivatives in synthetic chemistry (Ling, Miao, Cao, & Mascal, 2022).

Propiedades

IUPAC Name |

ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-3-20-17(19)15-10(2)22-13-7-6-11(9-12(13)15)23-16(18)14-5-4-8-21-14/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVXFPUZYMJBMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)

![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2356384.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2356386.png)

![N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2356390.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2356393.png)

![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356395.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2356397.png)

![1-Methyl-3-phenyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356400.png)